ZLD1039
ZLD1039
ZLD1039 is a potent, highly selective, and orally bioavailable small molecule inhibitor of EZH2, which inhibited breast tumor growth and metastasis. ZLD1039 considerably inhibited EZH2 methyltransferase activity with nanomolar potency, decreased global histone-3 lysine-27 (H3K27) methylation, and reactivated silenced tumor suppressors connected to increased survival of patients with breast cancer. Comparable to conditional silencing of EZH2, its inhibition by ZLD1039 decreased cell proliferation, cell cycle arrest, and induced apoptosis. ZLD1039 is a promising treatment for breast cancer.
Brand Name:
Vulcanchem
CAS No.:
1826865-46-6
VCID:
VC0547839
InChI:
InChI=1S/C36H48N6O3/c1-5-42(28-12-18-45-19-13-28)33-21-27(26-10-11-34(37-22-26)41-16-14-40(4)15-17-41)20-31(24(33)2)35(43)38-23-32-30-9-7-6-8-29(30)25(3)39-36(32)44/h10-11,20-22,28H,5-9,12-19,23H2,1-4H3,(H,38,43)(H,39,44)
SMILES:
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CN=C(C=C5)N6CCN(CC6)C
Molecular Formula:
C36H48N6O3
Molecular Weight:
612.819
ZLD1039
CAS No.: 1826865-46-6
Inhibitors
VCID: VC0547839
Molecular Formula: C36H48N6O3
Molecular Weight: 612.819
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1826865-46-6 |
---|---|
Product Name | ZLD1039 |
Molecular Formula | C36H48N6O3 |
Molecular Weight | 612.819 |
IUPAC Name | 3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |
Standard InChI | InChI=1S/C36H48N6O3/c1-5-42(28-12-18-45-19-13-28)33-21-27(26-10-11-34(37-22-26)41-16-14-40(4)15-17-41)20-31(24(33)2)35(43)38-23-32-30-9-7-6-8-29(30)25(3)39-36(32)44/h10-11,20-22,28H,5-9,12-19,23H2,1-4H3,(H,38,43)(H,39,44) |
Standard InChIKey | SZAYCVHJDOWSNY-UHFFFAOYSA-N |
SMILES | CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CN=C(C=C5)N6CCN(CC6)C |
Appearance | Solid powder |
Description | ZLD1039 is a potent, highly selective, and orally bioavailable small molecule inhibitor of EZH2, which inhibited breast tumor growth and metastasis. ZLD1039 considerably inhibited EZH2 methyltransferase activity with nanomolar potency, decreased global histone-3 lysine-27 (H3K27) methylation, and reactivated silenced tumor suppressors connected to increased survival of patients with breast cancer. Comparable to conditional silencing of EZH2, its inhibition by ZLD1039 decreased cell proliferation, cell cycle arrest, and induced apoptosis. ZLD1039 is a promising treatment for breast cancer. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ZLD1039; ZLD-1039; ZLD 1039. |
Reference | 1: Song X, Gao T, Wang N, Feng Q, You X, Ye T, Lei Q, Zhu Y, Xiong M, Xia Y, Yang 2: Song X, Gao T, Wang N, Feng Q, You X, Ye T, Lei Q, Zhu Y, Xiong M, Xia Y, Yang |
PubChem Compound | 132517142 |
Last Modified | Nov 12 2021 |
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